1-[(1R)-1-azidoethyl]-3-fluorobenzene
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Overview
Description
1-[(1R)-1-azidoethyl]-3-fluorobenzene is an organic compound that features a fluorobenzene ring substituted with an azidoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R)-1-azidoethyl]-3-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzene, which is commercially available.
Formation of Azidoethyl Group: The azidoethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3-fluorobenzene with an azidoethyl halide under basic conditions.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling azides, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions: 1-[(1R)-1-azidoethyl]-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Common reducing agents include LiAlH4, sodium borohydride (NaBH4), and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Aminoethyl-fluorobenzene.
Substitution: Various substituted fluorobenzenes depending on the nucleophile used.
Scientific Research Applications
1-[(1R)-1-azidoethyl]-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-[(1R)-1-azidoethyl]-3-fluorobenzene exerts its effects depends on the specific chemical reactions it undergoes. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. This reactivity makes it useful for labeling and conjugation in biological systems. The fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-azido-2-fluorobenzene: Similar structure but with the azido group directly attached to the benzene ring.
1-[(1R)-1-azidoethyl]-4-fluorobenzene: Similar structure but with the fluorine atom in the para position.
1-[(1R)-1-azidoethyl]-2,4-difluorobenzene: Contains an additional fluorine atom on the benzene ring.
Uniqueness: 1-[(1R)-1-azidoethyl]-3-fluorobenzene is unique due to the specific positioning of the azidoethyl and fluorine groups, which can influence its reactivity and potential applications. The combination of the azido group and fluorine atom provides a balance of reactivity and stability, making it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
1-[(1R)-1-azidoethyl]-3-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-6(11-12-10)7-3-2-4-8(9)5-7/h2-6H,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQCSQLPGNKPLI-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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